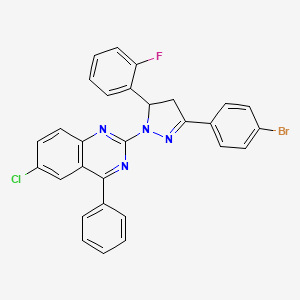

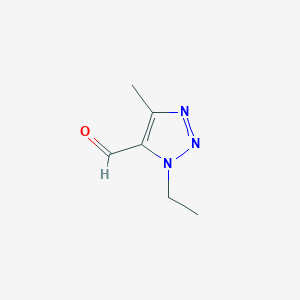

2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

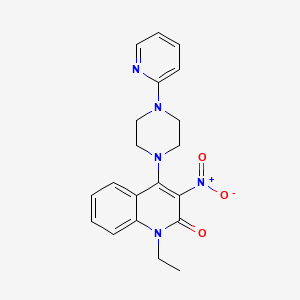

The compound "2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure of this compound suggests that it may interact with various biological targets, possibly including enzymes like tyrosine kinases, which are known to be involved in cell signaling pathways related to cancer cell proliferation .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of 4-anilino-6-bromoquinazolines and their derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines . The synthesis involves the introduction of halogenated phenyl groups and fluorophenyl groups into the quinazoline scaffold, which is a common core in many biologically active compounds. The synthesis methods are likely to involve multi-step reactions, including halogenation, amidation, and possibly cyclization to form the pyrazole ring.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including X-ray diffraction and computational methods . These studies reveal that the molecules can adopt nearly planar conformations, which may be important for their ability to interact with biological targets. The presence of halogen atoms and the specific arrangement of rings in the molecule can influence its binding affinity and selectivity towards different enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular architecture. Arylhydrazinium chlorides have been shown to react with chloroquinoline carbaldehydes to form hydrazone and pyrazoloquinoline derivatives . These reactions are facilitated by conditions such as dry grinding or the presence of reducing agents, indicating that the compound may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms, such as bromine and chlorine, as well as the fluorophenyl group, can significantly affect properties like solubility, melting point, and stability . The molecular electrostatic potential of these compounds has been mapped to identify regions of positive and negative charge, which can provide insights into their reactivity and interactions with biological molecules . Additionally, the first hyperpolarizability has been calculated for related compounds, suggesting potential applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, similar in structure to the compound , have shown potent antimicrobial activity. These derivatives, particularly those with fluoro-substituted coumarin and phenyl rings, exhibited significant antimicrobial effects against various pathogens. This suggests the potential of these compounds in developing new antimicrobial agents (Ansari & Khan, 2017).

Structural Characterization and Synthesis

- Studies have focused on the synthesis and crystal structures of N-substituted pyrazolines, including compounds with structural similarities to the target compound. These studies provide valuable insights into the molecular configuration and potential applications of these compounds (Loh et al., 2013).

Anticancer Activity

- Some novel oxazole derivatives, structurally related to the compound , have shown significant anticancer activities. This was observed in their inhibitory effects on human prostate and epidermoid carcinoma cancer cell lines, highlighting their potential in cancer treatment research (Liu et al., 2009).

Anti-Inflammatory and Analgesic Properties

- Research on 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives indicates potential anti-inflammatory and analgesic properties. These findings are crucial for developing new treatments in these areas (Farag et al., 2012).

Fluorescent Assessment and Theoretical Studies

- New pyrazoline derivatives have been synthesized and assessed for their fluorescence properties. Theoretical studies using density functional theory calculations complement these investigations, providing a deeper understanding of their electronic and spectroscopic properties (Ibrahim et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could be quite varied. If it has medicinal properties, it could be further optimized and tested in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a starting point for the synthesis of new compounds .

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19BrClFN4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDGRLWWUQJYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19BrClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)